![molecular formula C17H18N2O2S B5704095 4-{[3-(benzylthio)propanoyl]amino}benzamide](/img/structure/B5704095.png)
4-{[3-(benzylthio)propanoyl]amino}benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[3-(benzylthio)propanoyl]amino}benzamide, also known as BTPA, is a compound that has been widely used in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
4-{[3-(benzylthio)propanoyl]amino}benzamide inhibits HDACs by binding to the active site of the enzyme, which prevents the deacetylation of histones. This leads to an increase in histone acetylation, which can result in changes in gene expression. 4-{[3-(benzylthio)propanoyl]amino}benzamide has also been shown to inhibit the activity of other enzymes, such as phosphodiesterases and sirtuins, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
4-{[3-(benzylthio)propanoyl]amino}benzamide has been shown to have anti-cancer effects in various cancer cell lines, including breast cancer, lung cancer, and leukemia. It has also been found to have anti-inflammatory effects in animal models of inflammatory diseases such as rheumatoid arthritis and colitis. In addition, 4-{[3-(benzylthio)propanoyl]amino}benzamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-{[3-(benzylthio)propanoyl]amino}benzamide in lab experiments is its potency as an HDAC inhibitor. It has been found to be more potent than other HDAC inhibitors such as trichostatin A and valproic acid. However, one limitation is its low solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experiments.
Direcciones Futuras
For research include its use in combination with other drugs for cancer treatment and its potential use in the treatment of neurodegenerative diseases.
Métodos De Síntesis
The synthesis of 4-{[3-(benzylthio)propanoyl]amino}benzamide involves the reaction of 4-aminobenzamide with 3-benzylthiopropanoic acid, which forms a peptide bond between the amino group of 4-aminobenzamide and the carboxylic acid group of 3-benzylthiopropanoic acid. The reaction is catalyzed by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a base such as N,N-diisopropylethylamine (DIPEA). The resulting product is then purified by column chromatography to obtain pure 4-{[3-(benzylthio)propanoyl]amino}benzamide.
Aplicaciones Científicas De Investigación
4-{[3-(benzylthio)propanoyl]amino}benzamide has been extensively studied for its potential therapeutic properties, specifically as a histone deacetylase (HDAC) inhibitor. HDAC inhibitors have been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects. 4-{[3-(benzylthio)propanoyl]amino}benzamide has been found to be a potent HDAC inhibitor, and its use in cancer treatment and neurodegenerative diseases is being explored.
Propiedades
IUPAC Name |
4-(3-benzylsulfanylpropanoylamino)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c18-17(21)14-6-8-15(9-7-14)19-16(20)10-11-22-12-13-4-2-1-3-5-13/h1-9H,10-12H2,(H2,18,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMXAAXRAWRHFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSCCC(=O)NC2=CC=C(C=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Benzylsulfanylpropanoylamino)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.